2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt
Description
This compound is a complex azo dye derivative of naphthalenedisulfonic acid, characterized by:
- Core Structure: A 2,7-naphthalenedisulfonic acid backbone with two sulfonate groups at positions 2 and 5.
- Substituents: An azo group (-N=N-) linked to a 4-amino-5-methoxy-2-methylphenyl moiety at position 2. A phenylsulfonyloxy group (-OSO₂C₆H₅) at position 3. Disodium counterions for charge balance .
Azo dyes of this class are widely used in textiles, food colorants, and industrial applications due to their vibrant colors and stability. The presence of sulfonate groups enhances water solubility, while the phenylsulfonyloxy and azo groups contribute to chromophoric intensity .
Properties
CAS No. |
97158-52-6 |
|---|---|
Molecular Formula |
C24H19N3Na2O10S3 |
Molecular Weight |
651.6 g/mol |
IUPAC Name |
disodium;4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-5-(benzenesulfonyloxy)naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C24H21N3O10S3.2Na/c1-14-8-19(25)22(36-2)13-20(14)26-27-21-11-17(38(28,29)30)9-15-10-18(39(31,32)33)12-23(24(15)21)37-40(34,35)16-6-4-3-5-7-16;;/h3-13H,25H2,1-2H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
MYIOPBHWOPKLSO-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3OS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)[O-])OC)N.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Two-Step Sulfonation Process
A patented industrial method describes a two-step sulfonation process with the following key features:
Step 1: Naphthalene is reacted with concentrated sulfuric acid (≥90%) under an inert gas atmosphere (e.g., nitrogen) at 80–95 °C for 150–180 minutes. This step produces an intermediate sulfonated product.
Step 2: The intermediate is further reacted with concentrated sulfuric acid at 135–145 °C under reduced pressure (10–100 Pa) for 1–10 hours. After reaction, the mixture is cooled to 50–90 °C, diluted with water to adjust acidity (50–90 mg KOH/g), and filtered to isolate 2,7-naphthalenedisulfonic acid.
This method improves naphthalene conversion rates and product purity while reducing energy consumption and cost, making it suitable for industrial scale-up.
Reaction Parameters and Yields
| Parameter | Range/Value | Notes |
|---|---|---|
| Naphthalene to H2SO4 molar ratio (Step 1) | 1 : 1.15–3 | Ensures sufficient sulfonation |
| Temperature (Step 1) | 80–95 °C | Controlled to avoid side reactions |
| Reaction time (Step 1) | 150–180 minutes | Optimized for intermediate formation |
| Temperature (Step 2) | 135–145 °C | Promotes disulfonation completion |
| Pressure (Step 2) | 10–100 Pa (negative pressure) | Enhances yield and purity |
| Reaction time (Step 2) | 1–10 hours | Allows complete conversion |
| Acidity after dilution | 50–90 mg KOH/g | For optimal crystallization |
The process yields 2,7-naphthalenedisulfonic acid with purity between 67.85% and 71.96%, with significantly reduced impurities such as 2,6-naphthalenedisulfonic acid.
Azo Coupling and Functionalization
Following the preparation of the 2,7-naphthalenedisulfonic acid, the compound undergoes azo coupling with 4-amino-5-methoxy-2-methylphenyl derivatives to introduce the azo (-N=N-) linkage at the 4-position of the naphthalene ring.
Azo Coupling Reaction
The diazotization of 4-amino-5-methoxy-2-methylphenyl amine is performed under acidic conditions to form the diazonium salt.
This diazonium salt is then coupled with the 2,7-naphthalenedisulfonic acid derivative at the 4-position to form the azo bond.
Sulfonylation at the 5-Position
The 5-position of the naphthalene ring is functionalized with a phenylsulfonyl oxy group (-OSO2Ph), typically via sulfonyl chloride intermediates reacting with the hydroxyl or sulfonic acid groups.
This step introduces the phenylsulfonyl moiety, which is important for the compound’s solubility and dyeing properties.
Formation of Disodium Salt
- The final compound is isolated as the disodium salt to enhance water solubility and stability.
Purification and Analysis
Chromatographic Separation
Reverse phase high-performance liquid chromatography (RP-HPLC) is used for analysis and purification, employing mobile phases of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.
Columns with small particle sizes (3 µm) enable fast ultra-performance liquid chromatography (UPLC) for preparative and analytical purposes.
Crystallization and Filtration
After sulfonation and coupling, the reaction mixture is cooled and diluted to precipitate the product.
Filtration and washing yield the purified disodium salt of the azo compound.
Comparative Data on Preparation Efficiency
Summary of Preparation Methodology
Disulfonation of Naphthalene: Controlled reaction with concentrated sulfuric acid under inert atmosphere and vacuum to maximize 2,7-isomer yield and minimize impurities.
Azo Coupling: Diazotization of aromatic amine followed by coupling to the 4-position of the naphthalenedisulfonic acid.
Sulfonylation: Introduction of phenylsulfonyl oxy group at the 5-position.
Salt Formation: Conversion to disodium salt for enhanced solubility.
Purification: Chromatographic and crystallization techniques to isolate high-purity product.
This comprehensive preparation approach balances reaction conditions, purity, yield, and cost-effectiveness, making it suitable for industrial production of “2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt” with high quality and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: The azo group (-N=N-) can be reduced to form the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxy and methyl groups.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Substituted aromatic compounds with nitro or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye for staining and as an indicator in various analytical techniques.
Biology
In biological research, it is used for staining tissues and cells to study their structure and function.
Medicine
In medicine, it may be used in diagnostic assays and as a marker for certain biochemical processes.
Industry
Industrially, it is used in the production of colored textiles, plastics, and inks due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light at specific wavelengths, which is a characteristic of azo dyes. This property makes it useful in various applications where color is a critical factor. The molecular targets and pathways involved are related to its interaction with light and its stability under different conditions.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities but differ in substituents, molecular weight, and applications:
Key Differences and Functional Impacts
Azo Group Variations: The target compound’s 4-amino-5-methoxy-2-methylphenylazo group () provides a distinct absorption spectrum compared to the bis[(4-aminophenyl)azo] groups in CAS 56405-32-4, which exhibit higher λmax values . Nitro-substituted azo groups (e.g., 70210-24-1) increase electron-withdrawing effects, enhancing lightfastness but reducing biodegradability .
Sulfonate and Sulfonyl Modifications :
- The phenylsulfonyloxy group in the target compound may improve resistance to hydrolysis compared to sulfonamide derivatives (e.g., 6844-74-2) .
- Disodium salts (common in all compounds) ensure solubility >100 mg/mL in aqueous buffers, critical for dye formulation .
The target compound’s structural complexity may require endocrine disruptor screening per EPA guidelines () .
Analytical and Research Findings
HPLC Analysis Conditions
- Method : Reversed-phase HPLC with C18 column (250 mm × 4.6 mm, 5 µm).
- Eluents: 0.05 M ammonium acetate (A) and methanol (B), gradient elution.
- Detection : UV-Vis/PDA at 235 and 254 nm.
- Application : Used to resolve impurities in 2,7-NDS derivatives, including sulfonate byproducts (e.g., 6-hydroxy-2-naphthalenesulfonate) .
Stability and Environmental Data
- Photostability : Azo dyes with methoxy groups (e.g., target compound) show moderate resistance to UV degradation compared to nitro-substituted analogues .
- Biodegradability : Sulfonated azo dyes are persistent in aquatic systems; advanced oxidation processes (AOPs) are recommended for wastewater treatment .
Q & A
Q. What computational methods predict the compound’s solubility in non-aqueous solvents?
- Use COSMO-RS simulations to calculate solubility parameters in DMSO, DMF, or acetonitrile. Validate predictions with experimental cloud-point measurements .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
